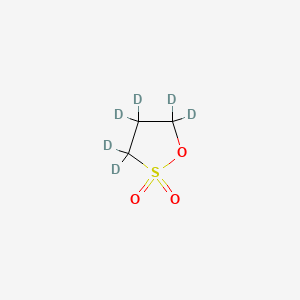
1,3-Propane-D6-sultone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propane-D6-sultone is a deuterated version of 1,3-propane sultone, an organosulfur compound with the formula (CD2)3SO3This compound is characterized by its ability to act as an alkylating agent and is used in various chemical reactions and industrial applications .
Métodos De Preparación
1,3-Propane-D6-sultone can be synthesized through several methods. One common synthetic route involves the acid-catalyzed reaction of allyl alcohol with sodium bisulfite to form 3-hydroxypropylsulfonic acid, which is then dehydrated to produce 1,3-propane sultone . Another method involves the reaction of propenyl with sodium hydrogensulfite in deionized water, followed by acidification with sulfuric acid and subsequent distillation to obtain the final product .
Análisis De Reacciones Químicas
1,3-Propane-D6-sultone undergoes various chemical reactions, including:
Nucleophilic Substitution: It is susceptible to nucleophilic attack, leading to the formation of 3-hydroxypropylsulfonic acid.
Hydrolysis: The compound hydrolyzes in the presence of water to form 3-hydroxypropylsulfonic acid.
Sulfopropylation: It reacts with chitosan in aqueous solutions to form N-(3-sulfopropyl)chitosan salt under neutral pH conditions.
Common reagents used in these reactions include water, sodium bisulfite, and various acids such as sulfuric acid and hydrochloric acid. The major products formed from these reactions are typically sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
1,3-Propane-D6-sultone has several scientific research applications:
Lithium-Ion Batteries: It is used as an electrolyte additive to improve the formation of the solid electrolyte interphase (SEI) on the anode surface, enhancing battery performance and longevity
Chemical Intermediates: The compound is used to introduce sulfopropyl groups into molecules, conferring water solubility and anionic character.
Surfactant Synthesis: It is employed in the synthesis of specialized surfactants, such as CHAPS detergent.
Mecanismo De Acción
The mechanism of action of 1,3-Propane-D6-sultone involves its ability to act as an alkylating agent. In lithium-ion batteries, it undergoes reductive decomposition to form a stable intermediate, which then contributes to the formation of the SEI layer on the anode surface . This process involves the interaction of the compound with lithium ions and other electrolyte components, leading to the formation of various byproducts that enhance the battery’s performance .
Comparación Con Compuestos Similares
1,3-Propane-D6-sultone can be compared with other similar compounds, such as:
1,4-Butane sultone: Another cyclic sulfonate ester with similar chemical properties but a different ring size.
Dimethyl sulfate: A potent alkylating agent used in similar applications but with a different chemical structure.
Vinylsulfonic acid: A sulfonic acid derivative with different reactivity and applications .
The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and kinetic studies due to the isotope effect.
Propiedades
Fórmula molecular |
C3H6O3S |
|---|---|
Peso molecular |
128.18 g/mol |
Nombre IUPAC |
3,3,4,4,5,5-hexadeuteriooxathiolane 2,2-dioxide |
InChI |
InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2/i1D2,2D2,3D2 |
Clave InChI |
FSSPGSAQUIYDCN-NMFSSPJFSA-N |
SMILES isomérico |
[2H]C1(C(OS(=O)(=O)C1([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1COS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


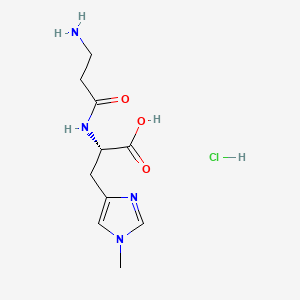
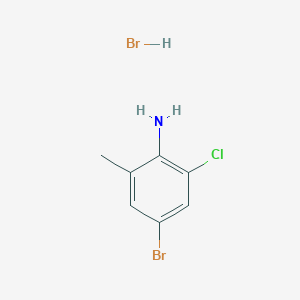
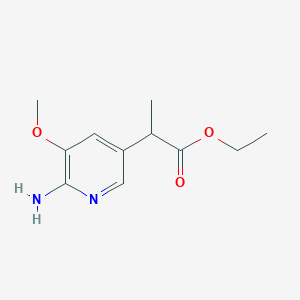
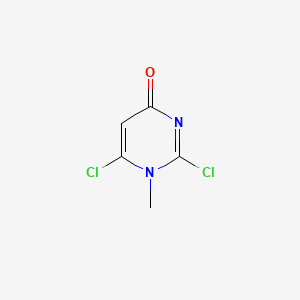
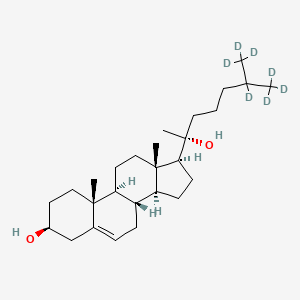
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)

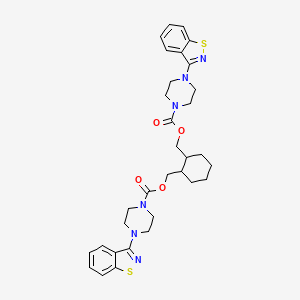
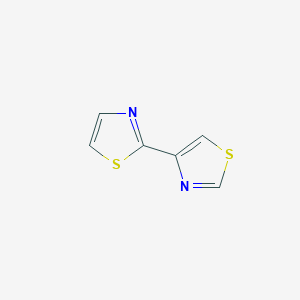
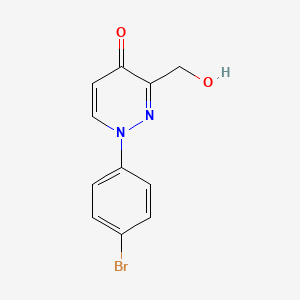
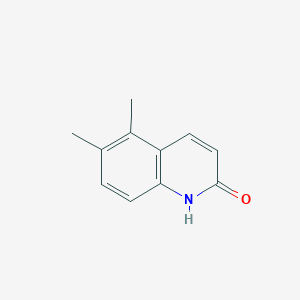
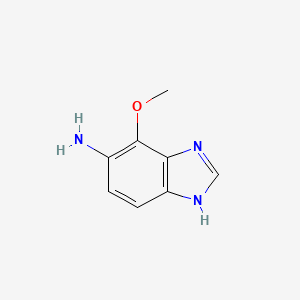
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
